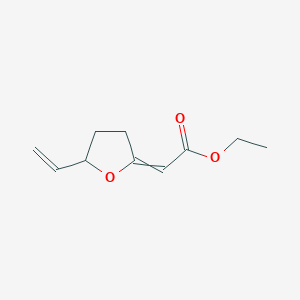
Ethyl (5-ethenyloxolan-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-ethenyloxolan-2-ylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring with an ethylene group and an acetate group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-ethenyloxolan-2-ylidene)acetate typically involves the reaction of ethyl acetate with a suitable precursor that introduces the oxolane ring and the ethylene group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-ethenyloxolan-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl (5-ethenyloxolan-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Ethyl (5-ethenyloxolan-2-ylidene)acetate involves its interaction with molecular targets through its functional groups. The oxolane ring and ethylene group can participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Ethyl (5-ethenyloxolan-2-ylidene)acetate can be compared with other esters and oxolane-containing compounds:
Ethyl acetate: A simpler ester with a similar acetate group but lacking the oxolane ring and ethylene group.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents, such as hydroxyl or alkyl groups.
Vinyl esters: Compounds with a vinyl group attached to an ester, similar to the ethylene group in this compound.
The uniqueness of this compound lies in its combination of the oxolane ring and ethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
367253-56-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl 2-(5-ethenyloxolan-2-ylidene)acetate |
InChI |
InChI=1S/C10H14O3/c1-3-8-5-6-9(13-8)7-10(11)12-4-2/h3,7-8H,1,4-6H2,2H3 |
Clé InChI |
MRRLZRIKVYWJNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCC(O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



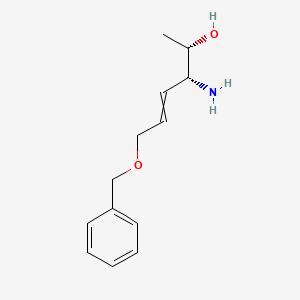

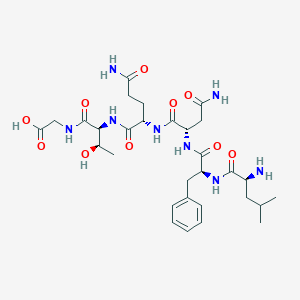
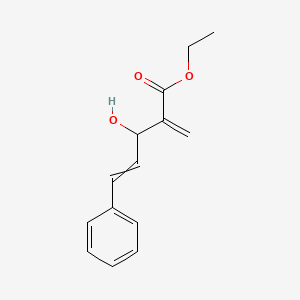
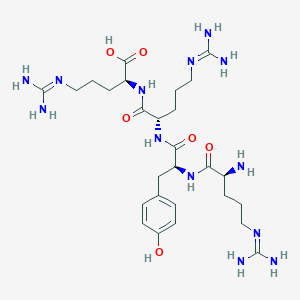
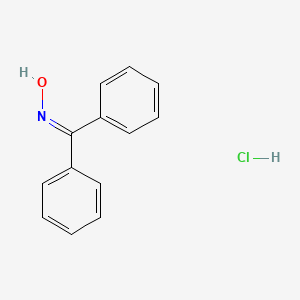

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)

![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
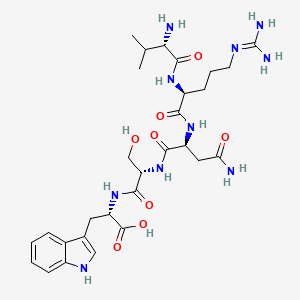
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
